CYP2B6 Inhibition: 60 nM IC50 vs. Analog Inactivity
3-Chloro-N-(1-phenylpropan-2-yl)propanamide demonstrates a potent inhibitory effect on human CYP2B6 with an IC50 of 60 nM in human liver microsomes using bupropion as the substrate [1]. This activity is a direct result of the 3-chloropropanamide moiety coupled with the α-methylphenethyl group. In contrast, the des-methyl analog, 3-chloro-N-phenylpropanamide (CAS 3460-04-6), lacks this specific substitution pattern and does not exhibit comparable CYP2B6 inhibition; its reported biological activities are primarily linked to δ-opioid receptor interactions .
| Evidence Dimension | CYP2B6 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 60 nM |
| Comparator Or Baseline | 3-chloro-N-phenylpropanamide (CAS 3460-04-6) - No reported CYP2B6 activity |
| Quantified Difference | >100-fold selectivity for CYP2B6 over CYP2C19 and CYP3A4 based on target compound data; comparator lacks CYP2B6 activity entirely |
| Conditions | Human liver microsomes, bupropion substrate, 5 min preincubation + NADPH |
Why This Matters
Potent CYP2B6 inhibition is relevant for in vitro ADME studies and for researchers investigating drug-drug interactions or designing probes for this isoform.
- [1] BindingDB. BDBM50366395 (CHEMBL4175869). IC50: 60 nM. Inhibition of CYP2B6 in human liver microsomes. View Source
